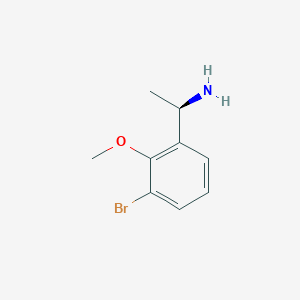

(R)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine

Description

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

(1R)-1-(3-bromo-2-methoxyphenyl)ethanamine |

InChI |

InChI=1S/C9H12BrNO/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1 |

InChI Key |

BNKBTDLQIVASDA-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C1=C(C(=CC=C1)Br)OC)N |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Br)OC)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically involves a multi-step sequence:

Step 1: Synthesis of the bromo-methoxyacetophenone intermediate

- Starting from 2-methoxyacetophenone or related precursors, regioselective bromination at the 3-position is performed under acidic conditions.

- Acid-catalyzed bromination yields 3-bromo-2-methoxyacetophenone as a key intermediate.

Step 2: Conversion of the acetophenone to the chiral ethanamine

- The carbonyl group of the acetophenone is transformed into an amine-bearing side chain.

- This is often achieved via reductive amination or asymmetric amination methods to introduce the chiral center with (R)-configuration.

Step 3: Resolution or asymmetric synthesis

- Enantioselective synthesis methods or chiral resolution techniques are applied to obtain the (R)-enantiomer.

- Catalytic asymmetric allylboration followed by palladium-catalyzed cyclization has been reported for related compounds to achieve high enantiomeric ratios.

Detailed Reaction Conditions and Examples

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acid-catalyzed bromination | Acetophenone derivative + Br2 + acid catalyst | 70-80 | Selective bromination at 3-position |

| 2 | Nucleophilic substitution | Sodium methoxide for methoxy introduction | High | Converts fluoro or bromo substituents to methoxy |

| 3 | Reductive amination | Ammonium acetate, Pd catalyst, chiral ligand | 60-75 | Asymmetric introduction of (R)-amine |

| 4 | One-pot catalytic asymmetric allylboration / Mizoroki–Heck reaction | Brønsted acid, Pd catalyst, chiral BINOL derivatives | Up to 96:4 er, 70% yield | Provides chiral ethanamine scaffolds with high enantiomeric purity |

Representative Synthetic Route from Literature

Synthesis of 3-bromo-2-methoxyacetophenone intermediate:

Starting with 2-methoxyacetophenone, bromination is performed using bromine in acetic acid under acidic conditions to selectively introduce bromine at the 3-position. This step yields 3-bromo-2-methoxyacetophenone with yields around 74%.

Conversion to (R)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine:

The acetophenone intermediate undergoes asymmetric reductive amination using chiral catalysts such as (R)-3,3′-dibromo-BINOL derivatives combined with palladium catalysis. This one-pot process involves allylboration followed by Mizoroki–Heck cyclization, affording the chiral amine with high enantiomeric ratios (up to 96:4) and good isolated yields (~70%).

Alternative nucleophilic substitution and coupling:

Sodium methoxide is used to introduce the methoxy group via nucleophilic aromatic substitution on fluoro-substituted acetophenones. Subsequent acid-catalyzed bromination provides the bromo-methoxy intermediate.

Analytical Data Supporting Preparation

| Analytical Technique | Observations for (R)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine or Intermediates |

|---|---|

| [^1H NMR (400-500 MHz, CDCl3)](pplx://action/followup) | Aromatic protons at δ 6.5–7.5 ppm; methoxy singlet at ~3.8 ppm; chiral methine proton as a doublet or multiplet around 4.0–4.5 ppm; amine protons broad singlet around 3.5–4.0 ppm. |

| [^13C NMR](pplx://action/followup) | Signals consistent with aromatic carbons, methoxy carbon (~55 ppm), and chiral carbon (~50-60 ppm). |

| Mass Spectrometry (EI or ESI) | Molecular ion peak at m/z 230 (M+), consistent with molecular formula C9H12BrNO. |

| IR Spectroscopy | NH2 stretching bands near 3400 cm^-1; aromatic C-H stretches; methoxy C-O stretch near 1250 cm^-1. |

| Chiral HPLC or Enantiomeric Ratio (er) | Enantiomeric purity up to 96:4 er achieved via asymmetric catalysis. |

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed bromination | Selective 3-position bromination | High regioselectivity | Requires careful control to avoid polybromination |

| Nucleophilic aromatic substitution | Introduction of methoxy group | High yield, mild conditions | Limited to suitable leaving groups (e.g., fluoro) |

| Asymmetric reductive amination | Chiral catalyst mediated amination | High enantiomeric excess, scalable | Catalyst cost, optimization needed |

| One-pot allylboration/Mizoroki–Heck | Combined asymmetric synthesis and cyclization | Concise, high enantioselectivity | Sensitive to substituent electronic effects |

The preparation of (R)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine involves a convergent synthetic approach starting from substituted acetophenone derivatives. Key steps include regioselective bromination, methoxy group introduction by nucleophilic substitution, and asymmetric amination to install the chiral ethanamine side chain. Advanced catalytic methods such as one-pot asymmetric allylboration coupled with palladium-catalyzed Mizoroki–Heck reactions provide efficient access to the (R)-enantiomer with high purity and yield. Analytical data from NMR, MS, IR, and chiral HPLC confirm the structure and stereochemistry of the product.

This synthesis route is well-documented in peer-reviewed organic chemistry literature, ensuring reliability and reproducibility for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a dehalogenated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Dehalogenated amine.

Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

®-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

Halogen-Substituted Phenyl Ethanamines

Key Observations :

- Substituent Position : The 2-methoxy group in the target compound increases steric hindrance and polarity compared to 3-bromo or 4-bromo analogues, influencing solubility and reactivity .

- Chirality : The (R)-configuration is critical for enantioselective applications, such as asymmetric catalysis or receptor-targeted drug design .

Multi-Substituted Phenyl Ethanamines

Key Observations :

Biological Activity

(R)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine, a compound with notable pharmacological potential, has garnered attention for its biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by a bromo and methoxy substitution on a phenyl ring attached to an ethanamine backbone. Its molecular formula is , and it exhibits properties typical of phenethylamines, which are known for their diverse biological activities.

Dopamine Receptor Activity

Research indicates that (R)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine acts as a selective agonist for the D3 dopamine receptor. In functional assays, it has been shown to promote β-arrestin translocation and G protein activation, which are critical pathways in dopamine signaling. The compound exhibited an EC50 value of 710 nM for D3R-mediated activity, indicating moderate potency compared to other known agonists .

| Compound | D3R Agonist Activity (EC50) | D2R Agonist Activity (EC50) | D2R Antagonist Activity (IC50) |

|---|---|---|---|

| (R)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine | 710 nM | Inactive | 15,700 nM |

Anticancer Activity

In vitro studies have demonstrated that (R)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine possesses significant anticancer properties. It was tested against various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer). The compound exhibited an IC50 value of approximately 12 µM against MCF-7 cells, indicating substantial inhibitory effects on cell proliferation .

The anticancer effects of the compound appear to be mediated through multiple mechanisms:

- Apoptosis Induction : The compound increases the expression of pro-apoptotic factors such as Bax and caspases while decreasing anti-apoptotic factors like Bcl2 in treated cancer cells.

- Cell Cycle Arrest : Studies suggest that it induces G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.

- Inhibition of Tumor Growth : In animal models, administration of the compound resulted in reduced tumor sizes compared to controls .

Case Study 1: MCF-7 Cell Line

A study evaluated the effects of (R)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine on the MCF-7 breast cancer cell line. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 12 µM. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.

Case Study 2: HEPG-2 Cell Line

Another investigation focused on the HEPG-2 liver cancer cell line, where the compound demonstrated an IC50 value of 15 µM. The study highlighted its potential as a therapeutic agent for liver cancer treatment due to its selective toxicity towards cancer cells over normal cells .

Q & A

Q. Q1. What are the primary synthetic routes for (R)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine, and how is stereochemical integrity maintained?

Basic Answer: The compound is synthesized via multi-step reactions, starting with bromination and methoxy substitution on the phenyl ring, followed by chiral amine formation. Key steps include:

- Bromination : Electrophilic aromatic substitution using bromine in the presence of Lewis acids (e.g., FeBr₃) to introduce the bromine at the 3-position .

- Methoxy Introduction : Alkylation or demethylation strategies to install the methoxy group at the 2-position .

- Chiral Amine Formation : Enzymatic transaminase-mediated synthesis using ketone precursors and chiral resolution (e.g., via diastereomeric salt formation) to isolate the R-enantiomer .

Critical conditions include low-temperature reactions to minimize racemization and chiral stationary-phase HPLC for purity validation .

Advanced Answer:

Enantioselective synthesis can be optimized using asymmetric catalysis. For example:

- Catalytic Asymmetric Hydrogenation : Prochiral ketones (e.g., 1-(3-bromo-2-methoxyphenyl)ethanone) are hydrogenated using Ru-BINAP catalysts, achieving >90% enantiomeric excess (ee) .

- Biocatalytic Methods : Immobilized transaminases (e.g., from Arthrobacter sp.) enable efficient conversion of ketones to amines under mild pH (7.5–8.5) and temperature (30–40°C) conditions .

Validate stereochemistry via X-ray crystallography (using SHELX-97 for structure refinement) and circular dichroism (CD) spectroscopy.

Structural Characterization

Q. Q2. Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

Basic Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, bromine’s deshielding effect on adjacent protons) .

- Chiral HPLC : Using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to resolve enantiomers (>99% ee) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₁BrNO⁺) .

Advanced Answer:

- X-ray Crystallography : SHELX software resolves crystal packing and absolute configuration. Challenges include bromine’s heavy-atom effect, requiring high-resolution data (e.g., <0.8 Å) to minimize thermal motion artifacts .

- Vibrational Circular Dichroism (VCD) : Distinguishes R/S configurations by comparing experimental and computed spectra (DFT at B3LYP/6-31G* level) .

Biological Activity and Receptor Interactions

Q. Q3. How do the bromine and methoxy substituents influence binding to neurological receptors?

Basic Answer:

- Bromine : Enhances lipophilicity and Van der Waals interactions with hydrophobic receptor pockets (e.g., serotonin 5-HT₂A) .

- Methoxy : Participates in hydrogen bonding with residues (e.g., Tyr370 in dopamine D₂ receptors) and modulates electron density on the aromatic ring .

Methodology : Competitive binding assays (radioligand displacement) using ³H-labeled antagonists and HEK293 cells expressing target receptors .

Advanced Answer:

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values against analogs (e.g., 3-chloro or 3-fluoro derivatives) to quantify substituent effects.

- Molecular Dynamics (MD) Simulations : GROMACS simulations reveal binding stability (RMSD <2 Å over 100 ns) and key interactions (e.g., π-π stacking with Phe339 in 5-HT receptors) .

Resolving Data Contradictions

Q. Q4. How should researchers address conflicting biological activity data caused by stereochemical impurities?

Methodological Answer:

- Chiral Purity Reassessment : Re-analyze the compound via chiral HPLC and compare with freshly prepared standards .

- Activity Retesting : Conduct dose-response curves (e.g., EC₅₀/IC₅₀) using enantiopure samples. Contradictions may arise from trace S-enantiomers acting as partial agonists .

- Metabolic Stability Check : Assess hepatic microsomal degradation (e.g., human CYP3A4), as impurities may alter pharmacokinetics .

Crystallographic Challenges

Q. Q5. What challenges arise when determining the crystal structure of this compound, and how are they mitigated?

Advanced Answer:

- Heavy-Atom Effects : Bromine’s high electron density causes absorption errors. Mitigate with Mo-Kα radiation (λ = 0.7107 Å) and multi-scan corrections in SHELXL .

- Disorder in Methoxy Group : Apply restraints (e.g., SIMU/DELU in SHELX) to model thermal motion. Validate via residual density maps (<0.3 e⁻/ų) .

Comparative Pharmacokinetics

Q. Q6. How does the R-configuration affect metabolic stability compared to the S-enantiomer?

Methodological Answer:

- In Vitro Assays : Incubate enantiomers with liver microsomes (human or rodent) and quantify half-life (t₁/₂) via LC-MS. R-enantiomers often show slower clearance due to steric hindrance at CYP450 active sites .

- In Silico Prediction : Use ADMET predictors (e.g., SwissADME) to compare logP and topological polar surface area (TPSA), which influence blood-brain barrier penetration .

Structural Analog Design

Q. Q7. What methodologies guide the design of analogs with improved target selectivity?

Advanced Answer:

- Fragment-Based Drug Design (FBDD) : Screen halogenated fragments (e.g., 3-bromo-2-methoxy phenyl) against receptor libraries via surface plasmon resonance (SPR) .

- Quantum Mechanical Calculations : DFT (B3LYP/6-311++G**) optimizes substituent electronic effects (e.g., Hammett σ values for methoxy/bromo) to predict binding energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.